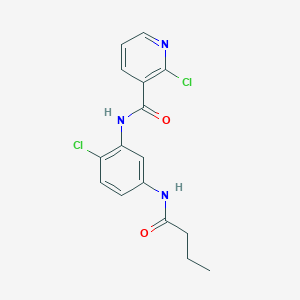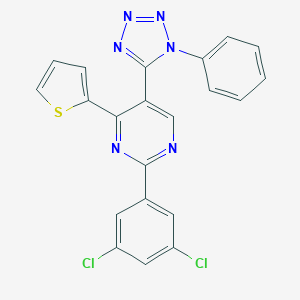![molecular formula C19H12FN3OS B258225 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile, also known as FIPI, is a small molecule compound that has gained attention in recent years due to its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes. In
Mechanism of Action
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile works by inhibiting the activity of PLD, which is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA). PA is a signaling molecule that plays a crucial role in various cellular processes. By inhibiting PLD, this compound reduces the production of PA, which leads to the inhibition of various cellular processes that are regulated by PA.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on cells. By inhibiting PLD, this compound reduces the production of PA, which leads to the inhibition of various cellular processes that are regulated by PA. This compound has been shown to inhibit cancer cell proliferation and migration, reduce inflammation, and protect against ischemic injury.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in cellular processes. This compound is also stable and has a long half-life, which makes it easy to use in experiments. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule compound, which means that it can easily penetrate cell membranes and affect multiple cellular processes. This can make it difficult to attribute specific effects to PLD inhibition alone. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
There are several possible future directions for the use of 2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile in scientific research. One possible direction is to investigate the role of PLD in various diseases, including cancer, inflammation, and cardiovascular disease. Another possible direction is to develop more potent and selective PLD inhibitors that can be used in clinical settings. Additionally, researchers can use this compound to investigate the role of PLD in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Synthesis Methods
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 4-fluoroaniline and ethyl acetoacetate in the presence of sodium ethoxide to form 4-fluoro-2-methyl-1,3-oxazol-5(4H)-one. This intermediate is then reacted with thioacetamide and ammonium acetate to form this compound, which is the final product.
Scientific Research Applications
2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile has been used in various scientific research studies to investigate the role of PLD in cellular processes. PLD is involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD with this compound, researchers can study the effects of PLD inhibition on these cellular processes. This compound has also been used in cancer research to investigate the role of PLD in cancer cell proliferation and migration.
properties
Molecular Formula |
C19H12FN3OS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-3-oxo-1-sulfanylideneimidazo[5,1-a]isoquinoline-10b-carbonitrile |
InChI |
InChI=1S/C19H12FN3OS/c1-12-10-13-4-2-3-5-16(13)19(11-21)17(25)22(18(24)23(12)19)15-8-6-14(20)7-9-15/h2-10H,1H3 |
InChI Key |
IIALXSDNGRQPII-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3(N1C(=O)N(C3=S)C4=CC=C(C=C4)F)C#N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3(N1C(=O)N(C3=S)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B258156.png)
![4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B258159.png)
![2-(4-Bromophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258163.png)
![2-(4-Ethylphenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258164.png)
![2-(4-Chlorophenyl)pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B258165.png)
![(3E)-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258166.png)
![(3E)-3-[1-(4-ethylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B258167.png)